molecular formula C6H14O2 B3428560 1,6-Hexane-1,1,6,6-d4-diol CAS No. 6843-76-1

1,6-Hexane-1,1,6,6-d4-diol

Cat. No.: B3428560
CAS No.: 6843-76-1
M. Wt: 122.20 g/mol
InChI Key: XXMIOPMDWAUFGU-NZLXMSDQSA-N
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Description

1,6-Hexane-1,1,6,6-d4-diol is a deuterated form of 1,6-hexanediol, where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties. It is a colorless, water-soluble solid with the molecular formula C6D4H10O2 and a molecular weight of 122.199 g/mol .

Preparation Methods

1,6-Hexane-1,1,6,6-d4-diol can be synthesized through the hydrogenation of deuterated adipic acid or its esters. In a laboratory setting, it can also be prepared by the reduction of deuterated adipates using lithium aluminium hydride. this method is not practical for industrial-scale production .

Chemical Reactions Analysis

As a diol, 1,6-Hexane-1,1,6,6-d4-diol undergoes typical reactions of alcohols, including:

Scientific Research Applications

1,6-Hexane-1,1,6,6-d4-diol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1,6-Hexane-1,1,6,6-d4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can inhibit enzymes such as phospholipase A2 and glucocorticoid receptors. It can also interact with GTPase HRas and lysozyme, affecting various biochemical pathways .

Comparison with Similar Compounds

1,6-Hexane-1,1,6,6-d4-diol is unique due to its deuterium atoms, which provide distinct isotopic properties. Similar compounds include:

These compounds share similar chemical reactivity but differ in their physical properties and specific applications.

Properties

IUPAC Name

1,1,6,6-tetradeuteriohexane-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMIOPMDWAUFGU-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311134
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6843-76-1
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6843-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexane-1,1,6,6-d4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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